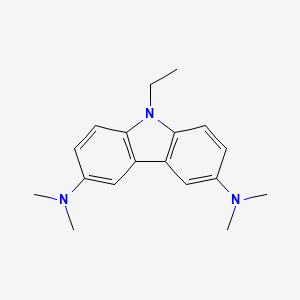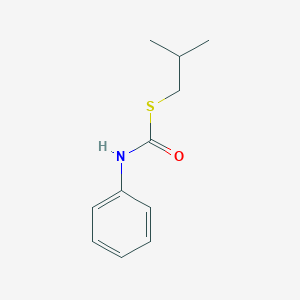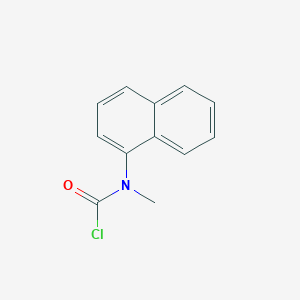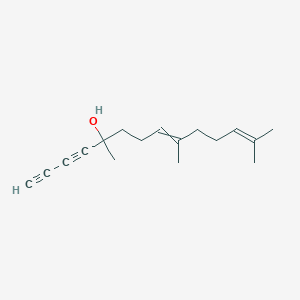
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, where specific catalysts and reaction conditions are employed to achieve the desired structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
化学反应分析
Types of Reactions
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products Formed
科学研究应用
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress responses and membrane integrity .
相似化合物的比较
Similar Compounds
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Shares a similar backbone structure but differs in functional groups and double bond positions.
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another compound with a similar carbon skeleton but distinct in its spirocyclic structure.
Uniqueness
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is unique due to its combination of double and triple bonds, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
57069-94-0 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC 名称 |
5,9,13-trimethyltetradeca-8,12-dien-1,3-diyn-5-ol |
InChI |
InChI=1S/C17H24O/c1-6-7-13-17(5,18)14-9-12-16(4)11-8-10-15(2)3/h1,10,12,18H,8-9,11,14H2,2-5H3 |
InChI 键 |
FXODAZTXZXWPQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC(C)(C#CC#C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




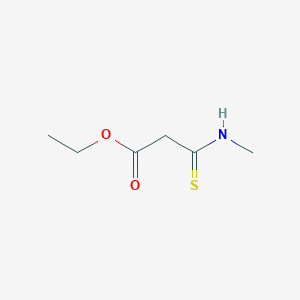
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
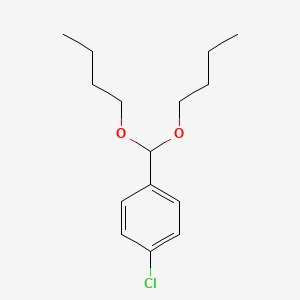
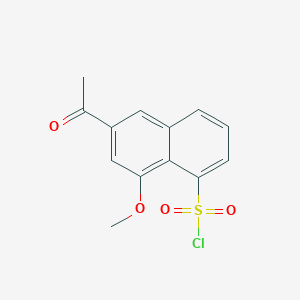

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
